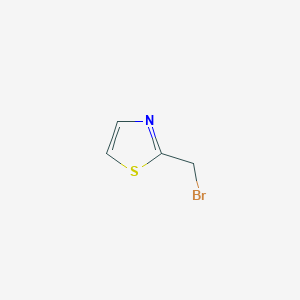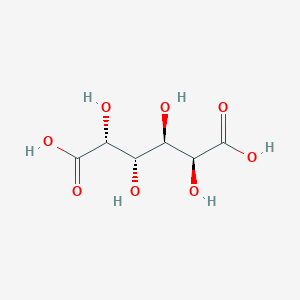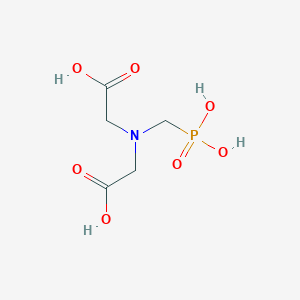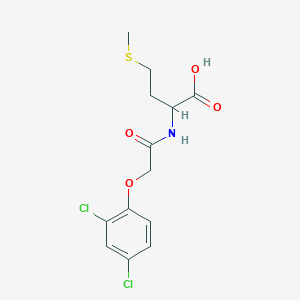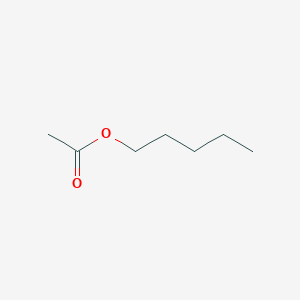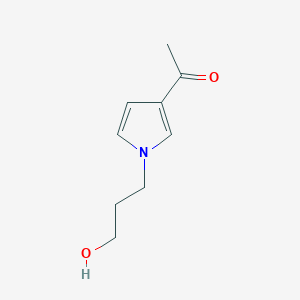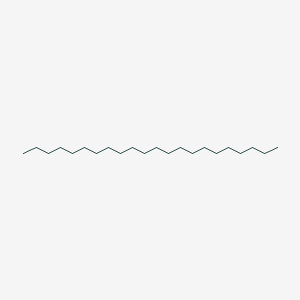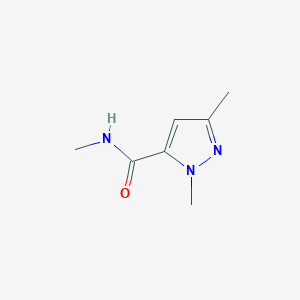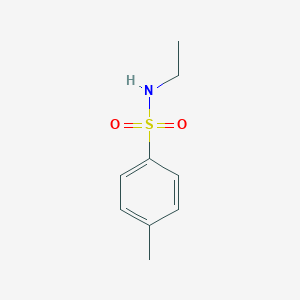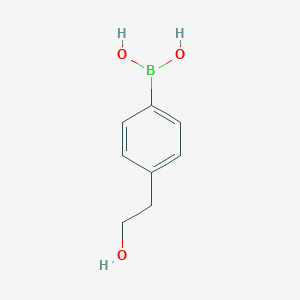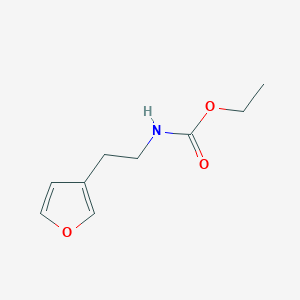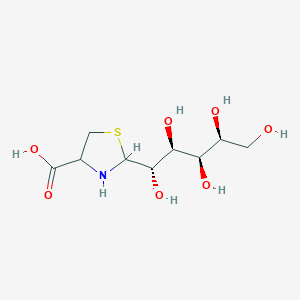
Glucosylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosylthiazolidine-4-carboxylic acid (GTCA) is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. GTCA is synthesized through the reaction between glucose and thiazolidine-4-carboxylic acid (TCA) and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
Glucosylthiazolidine-4-carboxylic acid has been shown to have various applications in scientific research. One of the primary uses of Glucosylthiazolidine-4-carboxylic acid is as a precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives, which have potential therapeutic benefits in the treatment of various diseases. Glucosylthiazolidine-4-carboxylic acid has also been used as a chiral auxiliary in the synthesis of other compounds.
作用機序
The mechanism of action of Glucosylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to act as a nucleophile and form adducts with various electrophiles. Glucosylthiazolidine-4-carboxylic acid has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs).
生化学的および生理学的効果
Glucosylthiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of AGEs, which are implicated in the development of various diseases such as diabetes and Alzheimer's disease. Glucosylthiazolidine-4-carboxylic acid has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of Glucosylthiazolidine-4-carboxylic acid is its ease of synthesis and availability. Glucosylthiazolidine-4-carboxylic acid is also stable under a wide range of conditions, making it a useful reagent in various lab experiments. However, Glucosylthiazolidine-4-carboxylic acid can be expensive to synthesize, and its purity can be difficult to control.
将来の方向性
There are several future directions for research on Glucosylthiazolidine-4-carboxylic acid. One potential area of research is the development of new catalysts for the synthesis of Glucosylthiazolidine-4-carboxylic acid, which could improve the yield and purity of the compound. Another area of research is the development of new derivatives of Glucosylthiazolidine-4-carboxylic acid with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of Glucosylthiazolidine-4-carboxylic acid and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Glucosylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. Glucosylthiazolidine-4-carboxylic acid is synthesized through the reaction between glucose and TCA and has various biochemical and physiological effects. Glucosylthiazolidine-4-carboxylic acid has potential applications in the treatment of various diseases and is a useful reagent in various lab experiments. Further research is needed to fully understand the potential of Glucosylthiazolidine-4-carboxylic acid and its derivatives in scientific research.
合成法
The synthesis of Glucosylthiazolidine-4-carboxylic acid involves the reaction of glucose with TCA in the presence of a catalyst. The reaction is typically carried out in a solvent such as water or methanol and requires high temperatures and pressure. The yield of Glucosylthiazolidine-4-carboxylic acid can be improved by using different catalysts and optimizing reaction conditions.
特性
CAS番号 |
132338-92-2 |
|---|---|
製品名 |
Glucosylthiazolidine-4-carboxylic acid |
分子式 |
C9H17NO7S |
分子量 |
283.3 g/mol |
IUPAC名 |
2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |
InChIキー |
JEPVUMTVFPQKQE-AAKCMJRZSA-N |
異性体SMILES |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
正規SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
同義語 |
glucosylthiazolidine-4-carboxylic acid GTCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



